molecular formula C16H18N2O B3072171 4-Amino-N-(2-ethyl-6-methylphenyl)benzamide CAS No. 1016673-76-9

4-Amino-N-(2-ethyl-6-methylphenyl)benzamide

Cat. No. B3072171
CAS RN: 1016673-76-9
M. Wt: 254.33 g/mol
InChI Key: PYUPITGJBWZDCL-UHFFFAOYSA-N
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Description

“4-Amino-N-(2-ethyl-6-methylphenyl)benzamide” is a compound used for proteomics research . Its molecular formula is C16H18N2O and it has a molecular weight of 254.33 .


Synthesis Analysis

The synthesis of benzamide derivatives, such as “this compound”, can be achieved through the direct condensation of benzoic acids and amines . This reaction is performed under ultrasonic irradiation in the presence of a Lewis acidic ionic liquid immobilized on diatomite earth . This method is considered green, rapid, mild, and highly efficient .

Scientific Research Applications

Synthesis and Characterization

A study detailed the synthesis of an ion-associate complex involving a structurally similar compound, demonstrating its potential in understanding bioactive molecule and receptor interactions. The complex was characterized through physicochemical methods, including infrared spectra, NMR, elemental analysis, and mass spectrometry. This research also explored the antibacterial activity of the synthesized complex, providing insights into its potential therapeutic applications (Mostafa et al., 2023).

Molecular Imaging Applications

Another study utilized a derivative for molecular imaging, specifically as a selective serotonin 1A (5-HT(1A)) receptor imaging probe in Alzheimer's disease patients. This approach underscores the compound's application in diagnosing and understanding neurodegenerative diseases, offering a non-invasive method to study receptor densities in the living brain (Kepe et al., 2006).

Anticancer Activity

The design, synthesis, and evaluation of benzamide derivatives, including molecules structurally related to 4-Amino-N-(2-ethyl-6-methylphenyl)benzamide, have shown promise in anticancer drug development. These compounds exhibit isotype-selective inhibition of histone deacetylases (HDACs), a class of enzymes involved in regulating gene expression. Such inhibitors can induce cancer cell cycle arrest and apoptosis, highlighting their potential as therapeutic agents (Zhou et al., 2008).

Antimicrobial Activity

New benzamide derivatives synthesized from reactions involving structurally similar compounds have shown antibacterial activity against both Gram-positive and Gram-negative bacteria, as well as antifungal activity. This suggests their potential application in developing new antimicrobial agents (Laxmi et al., 2019).

properties

IUPAC Name

4-amino-N-(2-ethyl-6-methylphenyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N2O/c1-3-12-6-4-5-11(2)15(12)18-16(19)13-7-9-14(17)10-8-13/h4-10H,3,17H2,1-2H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PYUPITGJBWZDCL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=CC(=C1NC(=O)C2=CC=C(C=C2)N)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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